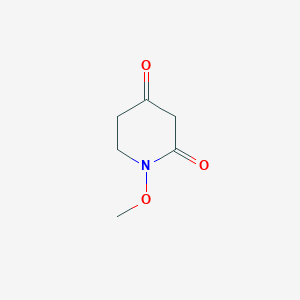
1-Méthoxypipéridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxypiperidine-2,4-dione is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-Methoxypiperidine-2,4-dione, has been a topic of interest in recent years . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-Methoxypiperidine-2,4-dione is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The FT-IR spectroscopy was performed for the vibrational spectral analysis of a similar compound .Chemical Reactions Analysis
Piperidine derivatives, including 1-Methoxypiperidine-2,4-dione, are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mécanisme D'action
Target of Action
1-Methoxypiperidine-2,4-dione is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .
Mode of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives
Result of Action
Piperidine derivatives are known to have a wide range of biological activities
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methoxypiperidine-2,4-dione in lab experiments is its safety profile. Unlike thalidomide, 1-Methoxypiperidine-2,4-dione does not possess teratogenic properties, making it a safer alternative for research purposes. Additionally, 1-Methoxypiperidine-2,4-dione is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 1-Methoxypiperidine-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its long-term toxicity and side effects.
Orientations Futures
There are several areas of research that could benefit from further investigation into the properties and applications of 1-Methoxypiperidine-2,4-dione. One potential direction is the development of new drugs based on the structure of 1-Methoxypiperidine-2,4-dione. Another direction is the investigation of the mechanism of action of 1-Methoxypiperidine-2,4-dione and its potential interactions with other drugs. Finally, the development of new methods for the synthesis and purification of 1-Methoxypiperidine-2,4-dione could lead to more efficient and cost-effective production of this important compound.
Méthodes De Synthèse
1-Methoxypiperidine-2,4-dione can be synthesized through a multi-step process starting from 1,3-cyclohexanedione. The first step involves the reaction of 1,3-cyclohexanedione with methanol in the presence of a strong acid catalyst to form the corresponding methyl ketal. This intermediate is then treated with sodium hydroxide to form 1-Methoxypiperidine-2,4-dione.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
La 1-Méthoxypipéridine-2,4-dione sert d'échafaudage précieux pour la conception de nouveaux médicaments en raison de ses caractéristiques structurelles uniques. Les chercheurs ont exploré son potentiel dans les domaines suivants :
- Agents anticancéreux : La structure spirocyclique du composé a été étudiée pour ses effets cytotoxiques sur les cellules cancéreuses .
- Activité antimicrobienne : Des études ont exploré les dérivés de la this compound comme agents antimicrobiens potentiels .
- Troubles neurologiques : La partie pipéridine est un motif courant dans les composés neuroactifs. Les chercheurs ont synthétisé des dérivés de ce composé pour le développement de médicaments neurologiques .
Synthèse organique
La this compound est un bloc de construction polyvalent en synthèse organique. Elle participe à diverses réactions, notamment :
- Cycloadditions : Les chercheurs ont utilisé ce composé dans des réactions de cycloaddition pour créer des structures hétérocycliques complexes .
- Réactions multicomposants : Le composé a été utilisé dans des réactions multicomposants pour accéder à des bibliothèques chimiques diverses .
Composés spiro
La nature spirocyclique de la this compound en fait une cible intéressante pour la synthèse de composés spiro. Ces composés présentent souvent des activités biologiques uniques et sont pertinents dans la découverte de médicaments .
Synthèse de produits naturels
Les chercheurs ont utilisé la this compound comme précurseur dans la synthèse de produits naturels et d'alcaloïdes. Son incorporation dans des molécules complexes contribue au domaine de la chimie des produits naturels .
Propriétés antioxydantes
Bien que ce ne soit pas étudié de manière approfondie, le potentiel antioxydant du composé a été remarqué. Sa capacité à piéger les radicaux libres peut avoir des implications pour la santé et les maladies .
Biologie chimique
La this compound peut servir de sonde dans les études de biologie chimique. Sa réactivité et sa structure spirocyclique unique permettent aux chercheurs d'explorer les processus et les interactions biologiques .
Analyse Biochimique
Biochemical Properties
Piperidine derivatives, which 1-Methoxypiperidine-2,4-dione is a part of, have been found to exhibit a wide variety of biological activities . They are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cellular Effects
Some piperidine derivatives have shown promising effects in various types of cells and cellular processes .
Molecular Mechanism
Piperidine derivatives have been found to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been found to exhibit various effects over time in laboratory settings .
Dosage Effects in Animal Models
Some piperidine derivatives have shown significant antinociceptive properties at certain dosages .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Piperidine derivatives are known to be transported and distributed within cells and tissues .
Subcellular Localization
Piperidine derivatives are known to localize in various subcellular compartments .
Propriétés
IUPAC Name |
1-methoxypiperidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-7-3-2-5(8)4-6(7)9/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWWDERUGCOYJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCC(=O)CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)
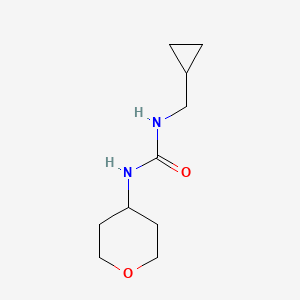
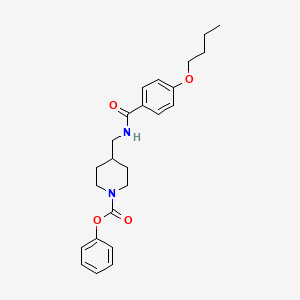


![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2392092.png)
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2392093.png)
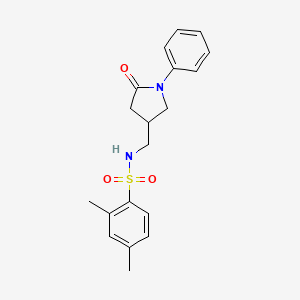


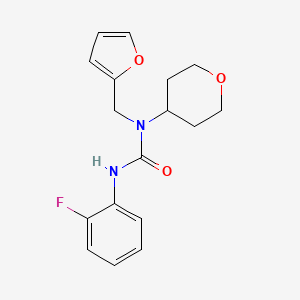
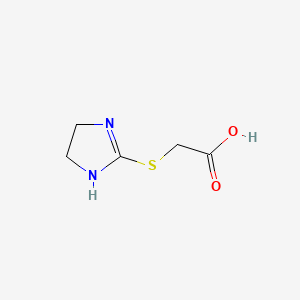
![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2392103.png)
![4-(N,N-diethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2392105.png)
